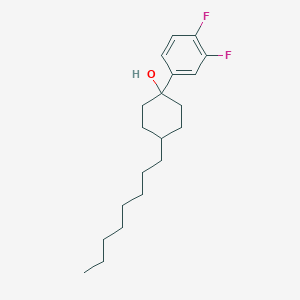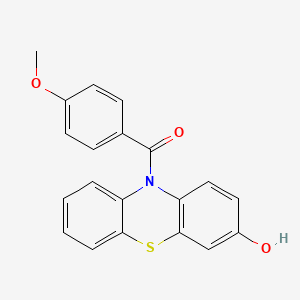
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone typically involves the reaction of 3-hydroxyphenothiazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential antipsychotic and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including dopamine and serotonin receptors, which are implicated in its potential antipsychotic effects. The compound may also modulate oxidative stress pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazines.
Uniqueness
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy functional groups, which may enhance its pharmacological and luminescent properties compared to other phenothiazine derivatives .
Properties
CAS No. |
94059-87-7 |
|---|---|
Molecular Formula |
C20H15NO3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(3-hydroxyphenothiazin-10-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H15NO3S/c1-24-15-9-6-13(7-10-15)20(23)21-16-4-2-3-5-18(16)25-19-12-14(22)8-11-17(19)21/h2-12,22H,1H3 |
InChI Key |
CSMIVONJFLKADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


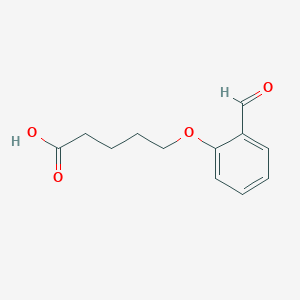
phosphaniumolate](/img/structure/B14365481.png)
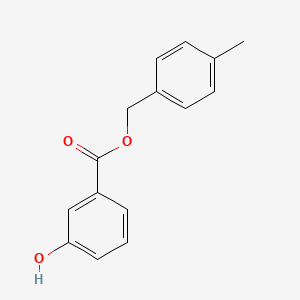
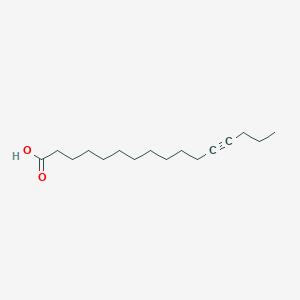

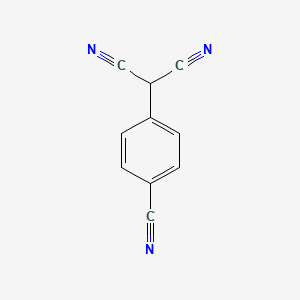

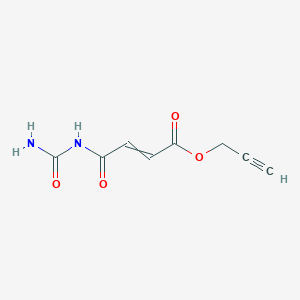
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
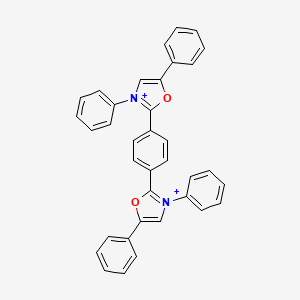
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
